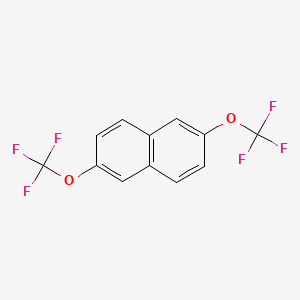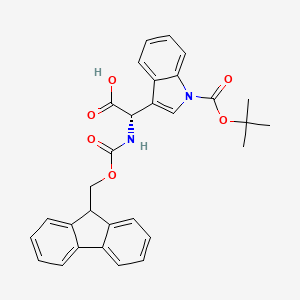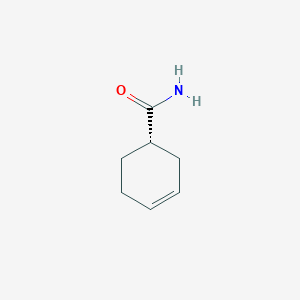
2,6-Bis(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to the naphthalene ring at the 2 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethoxy)naphthalene typically involves the reaction of 2,6-dibromonaphthalene with trifluoromethoxy reagents under specific conditions. One common method is the Sonogashira coupling reaction, where 2,6-dibromonaphthalene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethoxy)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,6-Bis(trifluoromethoxy)naphthalene exerts its effects is largely dependent on its chemical structure. The trifluoromethoxy groups can influence the compound’s reactivity and interaction with other molecules. For example, in biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(trimethylsilylethynyl)naphthalene: This compound has trimethylsilylethynyl groups instead of trifluoromethoxy groups and exhibits different chemical properties and reactivity.
2,6-Bis(trifluoromethyl)naphthalene: Similar to 2,6-Bis(trifluoromethoxy)naphthalene but with trifluoromethyl groups, leading to differences in physical and chemical properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and pharmaceuticals .
Eigenschaften
Molekularformel |
C12H6F6O2 |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
2,6-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-3-1-7-5-10(20-12(16,17)18)4-2-8(7)6-9/h1-6H |
InChI-Schlüssel |
FUZDBPNZPURVJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)





![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)



